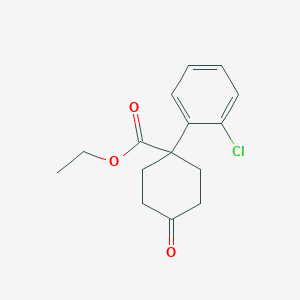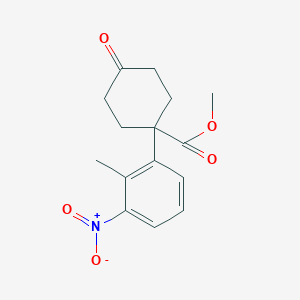
Methyl 3-chloro-4-fluoro-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-4-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H5ClFNO4 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-fluoro-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 3-chloro-4-fluorobenzoate, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro, fluoro, and nitro) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Major Products:
Substitution: Depending on the nucleophile, products can include various substituted benzoates.
Reduction: The primary product is Methyl 3-chloro-4-fluoro-5-aminobenzoate.
Scientific Research Applications
Methyl 3-chloro-4-fluoro-5-nitrobenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-fluoro-5-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 3-chloro-4-fluorobenzoate
- Methyl 4-fluoro-3-nitrobenzoate
- Methyl 3-fluoro-4-nitrobenzoate
Comparison: Methyl 3-chloro-4-fluoro-5-nitrobenzoate is unique due to the combination of chloro, fluoro, and nitro groups on the benzene ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and potential applications. Compared to similar compounds, it offers a unique balance of electron-withdrawing effects and steric hindrance, making it valuable in specific synthetic and research contexts.
Properties
Molecular Formula |
C8H5ClFNO4 |
|---|---|
Molecular Weight |
233.58 g/mol |
IUPAC Name |
methyl 3-chloro-4-fluoro-5-nitrobenzoate |
InChI |
InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3 |
InChI Key |
LUDBPTPUJJKDHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B15046589.png)
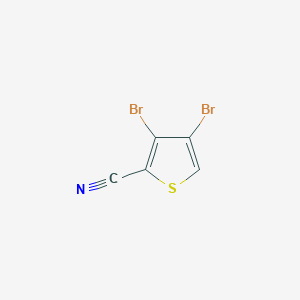
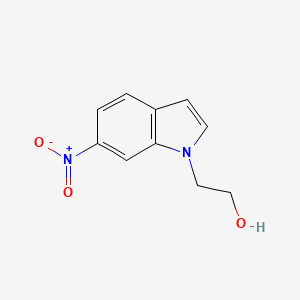
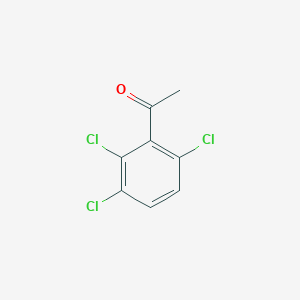


![[2,3'-Bipyridin]-2'-amine](/img/structure/B15046611.png)
![Methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate](/img/structure/B15046618.png)
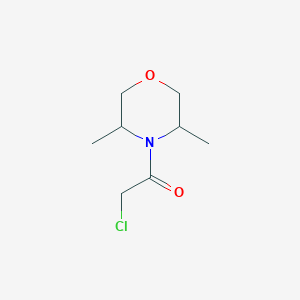
![6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15046632.png)
![2-bromo-5-fluoro-1H-benzo[d]imidazole](/img/structure/B15046649.png)
